2,3,3-Trimethyl-6-phenylmorpholine hcl
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H20ClNO |
|---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
2,3,3-trimethyl-6-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-13(2,3)14-9-12(15-10)11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H |
InChI Key |
MQAQGVFVFZCHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCC(O1)C2=CC=CC=C2)(C)C.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 2,3,3 Trimethyl 6 Phenylmorpholine and Analogues
General Synthetic Strategies for Morphinan (B1239233) Core Structures
The morphinan skeleton is a complex polycyclic framework that forms the basis of a large class of alkaloids, including morphine and codeine. wikipedia.org The synthesis of this core has been a long-standing challenge in organic chemistry, leading to the development of various elegant and efficient strategies.
Intramolecular Cyclization Reactions in Morphinan Synthesis
A pivotal strategy in the construction of the morphinan framework is the use of intramolecular cyclization reactions. One of the most notable methods is the Grewe cyclization, which involves the acid-catalyzed cyclization of a benzyl-substituted octahydroisoquinoline. juniperpublishers.comacs.org This reaction forms the key C-C bond that creates the characteristic bridged ring system of the morphinan skeleton. wikipedia.org The efficiency of the Grewe cyclization has made it a cornerstone in many total syntheses of morphine and its analogues. jst.go.jpsoton.ac.uk
Another powerful intramolecular approach is the intramolecular hydroamination reaction. This method can be used to form nitrogen-containing heterocyclic rings, such as the piperidine (B6355638) ring found in the morphinan structure. cardiff.ac.ukcore.ac.uk Catalytic asymmetric versions of this reaction have been developed to control the stereochemistry of the newly formed ring system. acs.orgacs.orgbohrium.com
Cycloaddition Approaches to the Morphinan Framework
Cycloaddition reactions, particularly the Diels-Alder reaction, have proven to be a highly effective method for constructing the polycyclic system of morphinans. mdpi.comdntb.gov.ua This [4+2] cycloaddition can rapidly generate multiple stereocenters and build significant molecular complexity in a single step. rsc.orgnih.gov Thebaine, a natural morphinan alkaloid, contains a conjugated diene system and readily undergoes Diels-Alder reactions with various dienophiles to produce a range of complex adducts. mdpi.comqut.edu.au Intramolecular Diels-Alder reactions have also been employed to construct key intermediates in morphinan synthesis. rsc.org
Specific Synthetic Routes to 2,3,3-Trimethyl-6-phenylmorpholine (B13064948) HCl and Related Phenylmorpholines
The synthesis of specific phenylmorpholine derivatives like 2,3,3-trimethyl-6-phenylmorpholine HCl draws upon general methods for morpholine (B109124) synthesis, which are then adapted for the introduction of the desired substitution pattern.
Regioselective Synthesis of Substituted Morpholines
The regioselective introduction of substituents onto the morpholine ring is crucial for controlling the final structure and properties of the molecule. Various strategies have been developed to achieve this, often involving multi-step sequences. nih.govnih.gov One common approach begins with readily available chiral amino alcohols, which can be elaborated through a series of reactions, including Pd-catalyzed carboamination, to yield cis-3,5-disubstituted morpholines. nih.gov The choice of starting materials and reaction conditions plays a critical role in directing the regioselectivity of the substitutions. rsc.orgresearchgate.net
For the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, a synthetic route starting from previously reported hydroxymorpholines has been described. nih.govbarrowneuro.org This approach involves the reduction of a keto group, followed by cyclization to form the morpholine ring. nih.gov
Formation of the Morpholine Ring System
The construction of the morpholine ring itself can be achieved through several methods. A classical and industrially significant method involves the dehydration of diethanolamine (B148213) with a strong acid like sulfuric acid. google.comwikipedia.org Another common laboratory-scale synthesis involves the reaction of a 1,2-amino alcohol with a suitable two-carbon electrophile, leading to ring closure. organic-chemistry.org
More advanced and stereoselective methods have also been developed. For instance, a copper-promoted oxyamination of alkenes can be used to synthesize 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov Additionally, multicomponent reactions, such as the Ugi reaction followed by an intramolecular cyclization, provide a versatile route to highly substituted morpholines. acs.orgnih.gov The synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has been achieved through the cyclization of a diastereomeric diol intermediate using sulfuric acid. nih.govbarrowneuro.org
Below is a table summarizing various methods for the formation of the morpholine ring:
| Method | Starting Materials | Reagents and Conditions | Key Features |
| Dehydration of Diethanolamine | Diethanolamine | Concentrated Sulfuric Acid | Industrial scale, simple starting material google.comwikipedia.org |
| From 1,2-Amino Alcohols | 1,2-Amino Alcohol, Two-carbon electrophile | Base | Versatile laboratory method organic-chemistry.org |
| Pd-Catalyzed Carboamination | O-allyl ethanolamines, Aryl/Alkenyl halide | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Access to enantiopure cis-3,5-disubstituted morpholines nih.gov |
| Copper-Promoted Oxyamination | β-hydroxy N-allylsulfonamide | Copper(II) 2-ethylhexanoate | Stereoselective synthesis of 2-aminomethyl morpholines nih.gov |
| Ugi/Cyclization Sequence | α-hydroxy ketone, amine, isocyanide, carboxylic acid | Followed by base (e.g., NaH) | Multicomponent, high diversity acs.orgnih.gov |
| Reduction and Cyclization | Hydroxymorpholine keto forms | NaBH₄, then H₂SO₄ | Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues nih.govbarrowneuro.org |
Quaternization of Nitrogen in Morpholine Derivatives
The final step in the synthesis of this compound is the quaternization of the nitrogen atom to form the hydrochloride salt. This is typically achieved by treating the free base of the morpholine derivative with hydrochloric acid. wikipedia.org The quaternization of nitrogen in morpholine systems has been studied, and the stereochemistry of this process can be influenced by the substituents on the ring. cdnsciencepub.com For phenyl-substituted morpholines, this step is generally straightforward and results in the formation of the corresponding salt. nih.gov
The following table outlines the general procedure for the quaternization of a substituted phenylmorpholine to its hydrochloride salt.
| Reactant | Reagent | Solvent | Product |
| Substituted Phenylmorpholine (free base) | Hydrochloric Acid (e.g., in ethanol (B145695) or ether) | Ethanol, Ether, or other suitable organic solvent | Substituted Phenylmorpholine Hydrochloride |
Stereoselective Synthesis and Chiral Control in this compound Synthesis
Enantioselective Approaches to Morpholine-Diones and Their Derivatives
Morpholine-diones are valuable intermediates in the synthesis of complex morpholine derivatives. Enantioselective methods for their synthesis often rely on the use of chiral auxiliaries or catalysts to introduce stereocenters with high fidelity. One common approach involves the cyclization of N-(α-haloacyl)-α-amino acid salts. While effective, this method can sometimes lead to racemization, particularly when optically active starting materials are used.
An alternative and often more stereospecific route is the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters. This method generally proceeds with high retention of stereochemistry. Furthermore, the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids provides another pathway to chiral morpholine-diones. These enantiomerically enriched morpholine-diones can then be further elaborated through stereoselective reduction and alkylation steps to afford target molecules like this compound.
A summary of enantioselective approaches to morpholine-diones is presented in the table below.
| Synthetic Approach | Starting Materials | Key Transformation | Stereochemical Outcome |
| Cyclization of N-(α-haloacyl)-α-amino acid salts | α-haloacyl halides, α-amino acids | Intramolecular nucleophilic substitution | Can be susceptible to racemization |
| Intramolecular transesterification | α-hydroxy acids, α-amino acid esters | Base- or acid-catalyzed cyclization | Generally high retention of stereochemistry |
| Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids | α-hydroxycarboxylic acids, α-amino acids | Dehydration and cyclization | Good stereochemical control |
Diastereoselective Transformations in Morphinan Precursors
The morphinan skeleton, a more complex analogue of the morpholine ring system, provides valuable insights into diastereoselective transformations that can be applied to simpler morpholine syntheses. Diels-Alder reactions of morphinan-6,8-dienes are a powerful tool for the construction of the core structure with controlled stereochemistry. The facial selectivity of the cycloaddition is influenced by the substituents on the diene and dienophile, allowing for the preferential formation of one diastereomer.
Furthermore, Grignard reactions with 7α-acyl derivatives of morphinans have been shown to proceed with high diastereoselectivity. For example, the reaction of 7α-benzoyl derivatives with methylmagnesium iodide yields predominantly the 20R-phenyl tertiary alcohols, while the addition of phenylmagnesium bromide to 7α-acetyl compounds results in the 20S-phenyl products. These examples of substrate-controlled diastereoselectivity in complex systems highlight the potential for similar control in the synthesis of substituted morpholines.
Stereochemical Control of N-Quaternization
The quaternization of the nitrogen atom in the morpholine ring introduces a permanent positive charge and can create a stereogenic center if the substituents on the nitrogen are different. The stereochemical outcome of N-quaternization is influenced by the steric and electronic properties of the substituents on the morpholine ring and the alkylating agent.
Studies on the quaternization of substituted piperidines, a closely related heterocyclic system, have shown that the reaction can proceed with a high degree of diastereoselectivity. Computational and experimental studies have revealed that the preferred trajectory of the incoming alkylating agent is often dictated by the minimization of steric interactions with the existing substituents on the ring. For instance, in many cases, equatorial attack is favored over axial attack to avoid steric clashes. The choice of solvent can also influence the product ratio. In the case of 2,3,3-trimethyl-6-phenylmorpholine, the bulky substituents would be expected to strongly influence the stereochemical course of N-quaternization, likely favoring the approach of the alkylating agent from the less hindered face.
Design and Chemical Synthesis of Derivatives and Analogues of 2,3,3-Trimethyl-6-phenylmorpholine
The synthesis of derivatives and analogues of 2,3,3-trimethyl-6-phenylmorpholine allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. Modifications can be made to the morphinan skeleton itself or through substitution at the nitrogen atom.
Modifications to the Morphinan Skeleton
Systematic modifications of the morphinan skeleton have been explored to modulate biological activity. One successful strategy involves the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. In a representative synthesis, a substituted 2-amino-1-phenylethanol (B123470) is reacted with a suitable ketone to form an intermediate that is subsequently cyclized to the desired morpholine.
For example, the synthesis of (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine can be achieved from (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine-2-ol. The keto group of the starting material is reduced with sodium borohydride (B1222165) to yield a diastereomeric mixture of diols. Subsequent cyclization using sulfuric acid in methylene (B1212753) chloride affords the optically active phenylmorpholine. This approach allows for the introduction of various substituents on the phenyl ring, as well as modifications to the alkyl groups at other positions of the morpholine ring.
The table below summarizes the synthesis of several analogues of 2-(phenyl)-3,5,5-trimethylmorpholine.
| Compound | R1 (at C3) | R2 (at N) | Aryl Substituent | Synthetic Precursor |
| (S,S)-5a | CH3 | H | 3'-Cl | (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine-2-ol |
| (S,S)-5b | CH3 | H | 3'-F | (S,S)-2-(3'-fluorophenyl)-3,5,5-trimethylmorpholine-2-ol |
| (S,S)-5c | CH3 | H | 3'-Br | (S,S)-2-(3'-bromophenyl)-3,5,5-trimethylmorpholine-2-ol |
| (S,S)-5g | C2H5 | H | 3'-Cl | (S,S)-2-(3'-chlorophenyl)-3-ethyl-5,5-dimethylmorpholine-2-ol |
| (S,S)-5h | C3H7 | H | 3'-Cl | (S,S)-2-(3'-chlorophenyl)-3-propyl-5,5-dimethylmorpholine-2-ol |
N-Substitution Chemistry and Its Impact on Molecular Features
The nitrogen atom of the morpholine ring is a key site for chemical modification. N-alkylation and N-acylation can significantly alter the physicochemical properties of the molecule, such as its basicity, lipophilicity, and ability to form hydrogen bonds. These changes, in turn, can have a profound impact on the compound's pharmacological profile.
Standard reductive amination is a common method for the N-alkylation of morpholines. For instance, N-alkylation of (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine can be achieved using acetaldehyde (B116499) or propionaldehyde (B47417) in the presence of sodium triacetoxyborohydride. N-methylation can be accomplished using methyl iodide in a suitable solvent.
The introduction of different N-substituents can lead to analogues with altered biological activities. For example, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, N-ethyl and N-propyl derivatives showed different potencies compared to the parent N-unsubstituted compound.
The following table presents data on the impact of N-substitution on the in vitro activity of a series of 2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine analogues.
| Compound | N-Substituent | Dopamine (B1211576) Uptake Inhibition IC50 (nM) | Norepinephrine (B1679862) Uptake Inhibition IC50 (nM) | Serotonin (B10506) Uptake Inhibition IC50 (nM) |
| (S,S)-5a | H | 220 | 110 | 1400 |
| (S,S)-5d | CH3 | 240 | 150 | 1500 |
| (S,S)-5e | C2H5 | 44 | 24 | 1500 |
| (S,S)-5f | C3H7 | 61 | 13 | 2900 |
Peripheralization Strategies for Scaffold Modification
Peripheralization strategies for the 2,3,3-trimethyl-6-phenylmorpholine scaffold involve targeted chemical modifications at the outer positions of the core structure to modulate its physicochemical and pharmacological properties. Research has focused on several key areas of the molecule for modification: the phenyl ring, the nitrogen atom of the morpholine ring, and the alkyl substituents on the morpholine ring. These modifications are instrumental in exploring the structure-activity relationships (SAR) of this class of compounds.
One significant strategy involves substitution on the aryl (phenyl) group. By introducing various substituents onto the phenyl ring, researchers can alter the electronic and steric properties of the molecule. This can influence how the compound interacts with its biological targets. For instance, analogues of the closely related 2-(phenyl)-3,5,5-trimethylmorpholine have been synthesized with different substitutions on the phenyl ring to investigate their effects on monoamine transporters. barrowneuro.orgnih.gov
Another key peripheralization strategy is N-alkylation of the morpholine ring. The nitrogen atom's lone pair of electrons is a critical site for interaction and metabolism. Modifying the substituent on the nitrogen can impact potency, selectivity, and duration of action. N-alkylation of a (S,S)-2-(phenyl)-3,5,5-trimethylmorpholine analogue has been accomplished through standard reductive alkylation using aldehydes (e.g., acetaldehyde, propionaldehyde) and a reducing agent like sodium triacetoxyborohydride. barrowneuro.org N-methylation has also been achieved using methyl iodide in dimethylformamide. barrowneuro.org These modifications from a hydrogen to a methyl, ethyl, or propyl group on the nitrogen atom serve to probe the space and electronic requirements of the target binding pocket. barrowneuro.orgnih.gov
Furthermore, extensions of the alkyl groups on the morpholine ring itself represent another avenue for scaffold modification. In studies of 2-phenyl-3,5,5-trimethylmorpholine analogues, the methyl group at the 3-position has been extended to ethyl and propyl groups. barrowneuro.orgnih.gov This type of modification explores how increasing the size and lipophilicity at this position affects biological activity. The synthesis for these modifications can follow established routes for optically active phenmetrazine, involving the reduction of hydroxymorpholine keto forms with sodium borohydride, followed by cyclization using sulfuric acid. barrowneuro.orgnih.gov These peripheral changes have been shown to yield compounds with significantly altered potencies. barrowneuro.orgnih.gov
Targeted Chemical Derivatization for Mechanistic Probes
Targeted chemical derivatization is a powerful tool used to create molecular probes for elucidating the mechanisms of action of a parent compound. By systematically altering the structure of 2,3,3-trimethyl-6-phenylmorpholine analogues, researchers can develop probes to study interactions with specific biological targets, such as neurotransmitter transporters. These derivatized molecules, with their varied potencies and selectivities, help to map the pharmacophore and understand the structural requirements for biological activity.
A primary application of this strategy is in the study of monoamine uptake inhibition. Analogues of 2-phenyl-3,5,5-trimethylmorpholine have been synthesized to serve as probes for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). barrowneuro.orgnih.gov By creating a series of derivatives with modifications at the phenyl ring, the morpholine nitrogen, and the C3-alkyl group, scientists can assess how these changes affect the inhibitory potency (measured as IC₅₀ values) at each transporter. barrowneuro.org
For example, extending the C3-alkyl group from methyl to ethyl or propyl in certain analogues resulted in some of the most potent dopamine uptake inhibitors within the tested series. barrowneuro.orgnih.gov Specifically, an analogue with a C3-propyl group showed an IC₅₀ value of 6.0 nM for dopamine uptake inhibition. barrowneuro.org These findings illuminate the role of this specific molecular region in binding to and inhibiting the dopamine transporter. The data gathered from these probes are crucial for understanding the mechanistic basis of the compound's effects. barrowneuro.orgnih.gov
The table below summarizes the in vitro activity of several derivatized analogues at monoamine transporters, demonstrating how targeted modifications influence potency. The data highlight the creation of probes with varying degrees of potency for DAT and NET, which is essential for dissecting their mechanism of action.
Table 1: Monoamine Transporter Inhibition by Derivatized 2-Phenyl-3,5,5-trimethylmorpholine Analogues
| Compound | R Group (at C3) | R' Group (on Phenyl) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
|---|---|---|---|---|---|
| (S,S)-5g | Ethyl | H | 23 | 19 | 1800 |
| (S,S)-5h | Propyl | H | 6.0 | 9 | 300 |
Data sourced from Barrow et al. (2011). barrowneuro.org
These targeted derivatizations provide essential tools for pharmacology. By comparing the biological activities of a systematically modified series of compounds, researchers can infer which structural features are critical for receptor or transporter interaction, thereby building a comprehensive model of the drug-target interaction and its downstream behavioral effects. nih.gov
Advanced Structural Characterization and Stereochemical Analysis of 2,3,3 Trimethyl 6 Phenylmorpholine Hcl
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of complex organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR, FT-Raman), and Mass Spectrometry (MS) provide complementary information regarding the connectivity, configuration, and dynamic behavior of 2,3,3-Trimethyl-6-phenylmorpholine (B13064948) HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis (e.g., ¹H, ¹³C, COSY)
NMR spectroscopy is the most powerful tool for determining the detailed structure of substituted morpholines in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional experiments like COSY (Correlation Spectroscopy), allows for the assignment of all protons and carbons and provides crucial insights into the molecule's stereochemistry.
For 2,3,3-Trimethyl-6-phenylmorpholine HCl, the morpholine (B109124) ring is expected to adopt a stable chair conformation. The chemical shifts (δ) and spin-spin coupling constants (J) of the ring protons are diagnostic of their axial or equatorial orientation. The proton on C6, adjacent to the phenyl group and the ring oxygen, would appear as a downfield multiplet. The proton on C2 would also be shifted downfield due to the influence of the adjacent protonated nitrogen. The protons on C5, adjacent to the oxygen, would resonate at a different frequency than those on the carbons adjacent to the nitrogen.
A COSY spectrum would confirm these assignments by showing correlations between protons on adjacent carbons, such as the coupling between the C2 proton and the C3 methyl protons, and between the C5 and C6 protons.
Predicted ¹H NMR Data
The following table outlines the predicted chemical shifts for the protons of this compound in a suitable solvent like DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Phenyl-H | 7.20 - 7.45 | Multiplet (m) | 5 protons on the aromatic ring. |
| C6-H | 4.10 - 4.30 | Doublet of Doublets (dd) | Deshielded by adjacent oxygen and phenyl group. |
| C5-H₂ | 3.60 - 3.90 | Multiplet (m) | Diastereotopic protons adjacent to oxygen. |
| C2-H | 3.00 - 3.20 | Quartet (q) | Deshielded by adjacent protonated nitrogen. |
| C2-CH₃ | 1.10 - 1.30 | Doublet (d) | Coupled to C2-H. |
| C3-(CH₃)₂ | 0.90 - 1.20 | Two Singlets (s) | Gem-dimethyl groups, may be magnetically non-equivalent. |
| N-H | 9.50 - 10.50 | Broad Singlet (br s) | Proton on the nitrogen, exchangeable. |
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms are shown below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Phenyl C (quaternary) | 138 - 142 | Carbon attached to the morpholine ring. |
| Phenyl CH | 125 - 130 | Aromatic carbons. |
| C6 | 75 - 80 | Carbon bearing the phenyl group, deshielded by oxygen. |
| C5 | 68 - 72 | Carbon adjacent to oxygen. |
| C2 | 58 - 63 | Carbon adjacent to nitrogen. |
| C3 | 50 - 55 | Quaternary carbon with gem-dimethyl groups. |
| C2-CH₃ | 15 - 20 | Methyl group at C2. |
| C3-(CH₃)₂ | 20 - 28 | Gem-dimethyl carbons. |
Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Structure and Dynamics
Predicted Characteristic FTIR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H⁺ Stretch (salt) | 2400 - 2700 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |
| Aromatic C=C Stretch | ~1600, 1450-1500 | Medium-Weak |
| Asymmetric C-O-C Stretch | 1080 - 1120 | Strong |
| C-N Stretch | 1150 - 1250 | Medium |
Mass Spectrometry (MS) for Elucidating Reaction Pathways and Derivatives
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 2,3,3-Trimethyl-6-phenylmorpholine (the free base), the molecular formula is C₁₄H₂₁NO, corresponding to a molecular weight of 219.32 g/mol .
The fragmentation pattern is predicted to be dominated by cleavage alpha to the nitrogen atom, a characteristic pathway for morpholine derivatives. nist.govnist.gov This would involve the loss of the substituted benzyl-ether portion of the molecule, leading to a stable, nitrogen-containing cation.
Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)
| m/z | Proposed Fragment Identity | Notes |
| 219 | [M]⁺ | Molecular ion of the free base. |
| 204 | [M - CH₃]⁺ | Loss of a methyl group. |
| 119 | [C₈H₇O]⁺ | Phenyl-containing fragment from ring cleavage. |
| 99 | [C₆H₁₃N]⁺ | Nitrogen-containing fragment from alpha-cleavage. Predicted to be the base peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid. Although a crystal structure for this compound is not found in the surveyed literature, this technique would precisely determine bond lengths, bond angles, and torsional angles. It would confirm the chair conformation of the morpholine ring and establish the relative stereochemistry of the substituents in the solid state. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as the hydrogen bond between the protonated morpholine nitrogen (N-H⁺) and the chloride anion (Cl⁻). Studies on analogous compounds like 4-methylphenmetrazine have successfully utilized this technique to provide definitive structural proof. nih.gov
Conformational Analysis and Dynamic Stereochemistry
The study of different spatial arrangements of a molecule, or conformations, is crucial for understanding its properties and reactivity. For six-membered heterocyclic rings like morpholine, conformational analysis is well-established.
Preferred Conformations of the Morpholine Ring
The morpholine ring strongly favors a chair conformation, which minimizes both angle strain and torsional strain by staggering the atoms along the ring bonds. In substituted morpholines, the substituents can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial steric interactions, bulky substituents demonstrate a strong energetic preference for the equatorial position.
In the case of this compound, the following conformational features are predicted:
The morpholine ring will exist in a chair conformation.
The large phenyl group at the C6 position will overwhelmingly occupy the equatorial position to minimize steric hindrance.
Of the gem-dimethyl groups at the C3 position, one methyl group will be axial and the other will be equatorial.
An article on the "Advanced Structural Characterization and Stereochemical Analysis of this compound" cannot be generated at this time. A thorough search of scientific literature and chemical databases did not yield specific research findings, such as spectroscopic or crystallographic data, for the compound this compound.
To provide a scientifically accurate and detailed analysis as requested by the outline, including discussions on the influence of its specific substituents on conformational equilibrium and the determination of its absolute and relative stereochemistry, it is imperative to rely on published research that has characterized this exact molecule.
General principles of conformational analysis and stereochemistry of the morpholine ring system are well-established. For instance, the morpholine ring typically adopts a chair conformation to minimize torsional strain. Substituents on the ring can exist in either axial or equatorial positions, and their preferred orientation is governed by steric and electronic factors. The determination of absolute and relative stereochemistry for morpholine derivatives is routinely achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
However, without specific data for this compound, any discussion would be speculative and would not meet the required standard of a detailed and authoritative scientific article. The unique substitution pattern of a phenyl group at the 6-position and three methyl groups at the 2 and 3-positions would lead to specific conformational preferences and stereochemical properties that cannot be accurately predicted without experimental or computational data.
Therefore, to fulfill the request with the necessary scientific rigor, published research focusing on the synthesis and structural elucidation of this compound is required.
Computational Chemistry and Molecular Modeling Studies of 2,3,3 Trimethyl 6 Phenylmorpholine Hcl
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 2,3,3-Trimethyl-6-phenylmorpholine (B13064948) HCl, might interact with its biological target. However, searches for specific molecular docking studies involving this compound have yielded no results. While the mechanism of action is generally understood to involve the release of norepinephrine (B1679862) and dopamine (B1211576), the specific binding interactions at the atomic level remain uncharacterized through docking simulations. drugbank.comnih.govwikipedia.org
Prediction of Binding Modes and Orientations within Receptor Pockets
There is no available research detailing the binding modes or specific orientation of 2,3,3-Trimethyl-6-phenylmorpholine HCl within the binding pockets of its putative targets, such as the norepinephrine transporter (NET) or the dopamine transporter (DAT). Predicting how the trimethyl-phenylmorpholine core orients itself, and which parts of the molecule are critical for anchoring it within the receptor, would require dedicated docking studies that have not been published.
Identification of Key Interacting Residues
Consequently, without docking studies, the key amino acid residues that form interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with this compound have not been identified. Such information is vital for understanding the basis of its affinity and selectivity and for the rational design of new molecules with improved properties.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Complexes
Molecular dynamics simulations provide insights into the movement of atoms and molecules over time, allowing researchers to observe the dynamic behavior of a ligand-receptor complex. This can reveal conformational changes and the stability of interactions that are not apparent from static docking poses. No specific MD simulation studies for this compound complexed with a biological target were found in the reviewed literature.
Conformational Changes and Flexibility of the Ligand and Binding Site
The flexibility of both the ligand and its binding site is a critical aspect of molecular recognition. MD simulations could illuminate how this compound adapts its conformation upon binding and how the receptor pocket might adjust to accommodate the ligand. This area remains uninvestigated for this specific compound.
Analysis of Non-Covalent Interactions Over Time
While docking provides a snapshot, MD simulations allow for the analysis of the persistence and strength of non-covalent interactions over a simulation period. The dynamic network of hydrogen bonds, water bridges, and other weak interactions that stabilize the binding of this compound in its target has not been explored through this computational approach.
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including its geometry, charge distribution, and orbital energies. These properties are fundamental to a molecule's reactivity and interactions. A search for published quantum chemical calculations specifically for this compound did not return any relevant studies. Such calculations could provide a deeper understanding of its intrinsic chemical properties that govern its pharmacological activity.
Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)
Electronic structure analysis is fundamental to understanding the reactivity and stability of a molecule. Key parameters in this analysis are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The energies of the HOMO and LUMO orbitals, and the gap between them (the HOMO-LUMO gap), are crucial indicators of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the occupied to the unoccupied orbital. mdpi.com For this compound, the HOMO is likely to be localized on the electron-rich phenyl group and the nitrogen and oxygen atoms of the morpholine (B109124) ring, which are regions with higher electron density. Conversely, the LUMO would be distributed over areas that can accept electrons. Computational studies on morpholine-functionalized aurones have utilized Density Functional Theory (DFT) to determine HOMO and LUMO energy values to understand their chemical reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly biological targets like proteins and enzymes. The MEP map uses a color scale to denote different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents areas of positive potential (electron-poor), susceptible to nucleophilic attack. In the case of this compound, the oxygen atom of the morpholine ring and the π-electron cloud of the phenyl ring would be expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. The hydrogen atoms, particularly the one attached to the protonated nitrogen, would exhibit a positive electrostatic potential, acting as hydrogen bond donors.
| Parameter | Description | Predicted Location/Value |
|---|---|---|
| HOMO | Region of high electron density, likely to donate electrons. | Localized on the phenyl ring and morpholine heteroatoms (N, O). |
| LUMO | Region of low electron density, able to accept electrons. | Distributed across the molecular scaffold. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | A moderate gap would suggest a balance of stability and reactivity. |
| MEP (Negative) | Electron-rich areas, potential for electrophilic attack. | Around the oxygen atom and the π-system of the phenyl ring. |
| MEP (Positive) | Electron-poor areas, potential for nucleophilic attack. | Around the hydrogen atoms, especially the N-H proton. |
Energetic Landscape of Ligand-Receptor Binding
The therapeutic effect of a drug molecule is initiated by its binding to a specific biological target, such as a protein or a nucleic acid. The energetic landscape of this binding process provides a detailed picture of the stability of the ligand-receptor complex and the energy barriers that must be overcome for binding and unbinding to occur. rsc.org Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are employed to explore this landscape. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This is achieved by sampling a large number of possible conformations and scoring them based on a force field that approximates the interaction energies. For this compound, docking studies would be crucial to identify its potential biological targets and to understand the key interactions that stabilize the complex. These interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Molecular dynamics simulations provide a more dynamic picture of the binding process. By simulating the movement of atoms over time, MD can reveal the conformational changes that occur in both the ligand and the receptor upon binding, and can be used to calculate the free energy of binding, which is a more accurate measure of binding affinity than docking scores. Such simulations have been used to validate the stability of protein-ligand interactions for other morpholine-containing compounds. nih.gov
Structure-Activity Relationship (SAR) Explorations through Computational Approaches
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. sci-hub.see3s-conferences.org Computational approaches have revolutionized SAR studies by enabling the rapid in silico evaluation of large numbers of compounds. nih.gov
Elucidating Molecular Determinants of Target Binding
To understand the SAR of this compound, computational methods can be used to identify the key structural features, or pharmacophores, that are essential for its interaction with a biological target. The morpholine ring itself is often considered a "privileged" scaffold in medicinal chemistry as it can improve the pharmacokinetic properties of a drug candidate. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. By analyzing a series of related compounds, QSAR can identify the physicochemical properties (e.g., lipophilicity, electronic properties, steric effects) that are important for activity. For this compound, a QSAR study could reveal the importance of the phenyl group, the trimethyl substitution pattern, and the morpholine ring for its biological effect.
In Silico Guided Scaffold Modification and Design
Once the key molecular determinants of target binding are understood, this knowledge can be used to guide the in silico design of new analogs with improved properties. rsc.orgnih.gov For this compound, computational methods could be used to explore the effects of various modifications to its scaffold. For instance, the substitution pattern on the phenyl ring could be varied to optimize hydrophobic or electronic interactions with the target. The methyl groups on the morpholine ring could be modified to explore steric constraints in the binding pocket. The morpholine ring itself could be replaced with other heterocyclic systems to explore the impact on binding and pharmacokinetic properties. enamine.net
| Modification Site | Example Modification | Potential Impact |
|---|---|---|
| Phenyl Ring | Addition of electron-withdrawing or -donating groups | Modulation of electronic interactions and binding affinity. |
| Morpholine Ring | Alteration of methyl group positions or substitution with other alkyl groups | Probing steric limitations of the binding site. |
| Scaffold Hopping | Replacement of the morpholine ring with other heterocycles (e.g., piperidine (B6355638), piperazine) | Improvement of binding affinity, selectivity, or pharmacokinetic properties. |
Cheminformatics and Data-Driven Computational Models
Cheminformatics combines computer and information science to address problems in chemistry. In drug discovery, cheminformatics tools are used to analyze, manage, and visualize large datasets of chemical information. acs.org For a compound like this compound, cheminformatics can be used to search for structurally similar compounds in large chemical databases to identify potential off-target effects or to find compounds with known biological activities that could provide clues to its mechanism of action.
Mathematical Frameworks for Multivalent Molecular Interactions
Multivalent interactions involve the simultaneous binding of multiple ligands on one molecular entity to multiple receptors on another. mdpi.com These interactions are often characterized by a much higher binding affinity (avidity) than the corresponding monovalent interactions. Mathematical models are essential for understanding and predicting the behavior of multivalent systems. nih.govbiorxiv.org
Prediction of Molecular Interactions based on Structural Parameters
Computational chemistry and molecular modeling serve as powerful tools in predicting how a molecule like this compound will interact with biological targets. By analyzing its structural parameters, researchers can forecast the types and strengths of intermolecular forces that govern its binding affinity and selectivity. This in silico approach allows for the rational design of molecules with desired biological activities and provides insights into their mechanism of action at a molecular level.
Key Structural Features and Predicted Interactions:
Morpholine Ring: The morpholine moiety, particularly when protonated as in the hydrochloride salt, is a significant contributor to potential polar interactions. The positively charged nitrogen atom can form strong ionic interactions or hydrogen bonds with negatively charged amino acid residues such as aspartate or glutamate (B1630785) in a receptor's binding pocket. The oxygen atom in the morpholine ring can also act as a hydrogen bond acceptor. The chair-like conformation of the morpholine ring is a key structural parameter that influences its fit within a binding site. researchgate.net
Phenyl Group: The presence of the phenyl group introduces the potential for various non-polar interactions. These include hydrophobic interactions with non-polar amino acid residues like leucine, isoleucine, and valine. Additionally, the aromatic nature of the phenyl ring allows for π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. Cation-π interactions between the electron-rich phenyl ring and cationic residues like lysine (B10760008) or arginine are also possible.
Molecular docking simulations are a primary computational technique used to predict these interactions. In a typical docking study, a 3D model of the ligand (this compound) is placed into the binding site of a target protein. The software then explores various possible conformations and orientations of the ligand, calculating a binding score for each pose. These scores are based on the predicted intermolecular interactions, such as those described above.
The outcomes of such computational analyses are often presented in data tables that summarize the predicted interactions. While specific studies on this compound are not publicly available, the following table illustrates the type of data that would be generated from a molecular docking study.
Illustrative Data from a Hypothetical Molecular Docking Study
| Receptor Amino Acid Residue | Interaction Type | Interacting Moiety of Ligand | Predicted Distance (Å) |
|---|---|---|---|
| Aspartate (ASP) 114 | Ionic Interaction/Hydrogen Bond | Protonated Morpholine Nitrogen | 2.8 |
| Tyrosine (TYR) 321 | π-π Stacking | Phenyl Ring | 4.5 |
| Leucine (LEU) 89 | Hydrophobic Interaction | Trimethyl Groups | 3.9 |
| Serine (SER) 117 | Hydrogen Bond | Morpholine Oxygen | 3.1 |
This illustrative data showcases how computational models can provide detailed predictions of molecular interactions. The "Interaction Type" column specifies the nature of the predicted bond, while the "Interacting Moiety of Ligand" identifies the part of this compound involved. The "Predicted Distance" provides a quantitative measure of the proximity between the interacting atoms, which is crucial for assessing the strength of the interaction.
Further computational methods, such as molecular dynamics simulations, can build upon these initial docking predictions. These simulations model the movement of the ligand and protein over time, providing insights into the stability of the predicted binding pose and the dynamics of the interactions.
In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature
Following a comprehensive search of scientific databases and publicly available research, it has been determined that there is a significant lack of specific data on the molecular mechanisms of interaction for the chemical compound this compound. While the requested article outline provides a thorough framework for the chemical biology perspective of a ligand's interaction with its biological targets, the specific research findings required to populate these sections for this particular compound are not present in the current body of scientific literature.
The requested topics included detailed mechanistic investigations into ligand-receptor binding, characterization of binding sites and allosteric pockets, ligand-induced conformational changes, and the basis for receptor subtype selectivity. Furthermore, the outline called for an elucidation of receptor activation mechanisms at the molecular level, including interactions with G-protein coupling pathways and the dynamics of beta-arrestin recruitment and signaling bias.
Extensive searches failed to identify published studies that have characterized this compound to this level of detail. Consequently, information regarding its specific binding sites, any allosteric pockets it may interact with, and the precise conformational rearrangements it induces in receptors is not available. Similarly, there is no specific data detailing its selectivity for receptor subtypes, such as opioid receptors, or its influence on downstream signaling pathways like G-protein activation and beta-arrestin recruitment.
While the principles of ligand-receptor interactions, G-protein coupling, and beta-arrestin signaling are well-established concepts in pharmacology and chemical biology, applying these concepts specifically to this compound would be speculative without direct experimental evidence. Adhering to the principles of scientific accuracy, an article on this compound cannot be generated based on the detailed outline provided, as the foundational research is not currently available.
This highlights a gap in the existing pharmacological literature and suggests that the molecular and cellular pharmacology of this compound remains an uninvestigated area. Future research would be necessary to provide the specific data required to detail its molecular mechanisms of action as requested.
Molecular Mechanisms of Interaction with Biological Targets Chemical Biology Perspectives
Elucidation of Receptor Activation Mechanisms at the Molecular Level
Role of Specific Amino Acid Residues in Receptor Function (e.g., Tyr7.43, Trp6.58)
The specific roles of tyrosine 7.43 (Tyr7.43) and tryptophan 6.58 (Trp6.58) in the binding and function of receptors for compounds like 2,3,3-Trimethyl-6-phenylmorpholine (B13064948) HCl have not been documented. However, the importance of these residues is well-established in the broader context of G protein-coupled receptors (GPCRs), a large family of receptors that are common targets for many drugs.
In numerous GPCRs, these aromatic amino acids are key components of the ligand-binding pocket. Their functions often include:
Aromatic Interactions: The phenyl rings of tyrosine and the indole (B1671886) ring of tryptophan can engage in π-π stacking or cation-π interactions with corresponding aromatic moieties on a ligand. Given the phenyl group of 2,3,3-Trimethyl-6-phenylmorpholine, such interactions would be a plausible component of its binding mode.
Hydrogen Bonding: The hydroxyl group of tyrosine can act as a hydrogen bond donor or acceptor, forming crucial connections with ligands to stabilize the binding orientation.
Understanding the precise interactions with these and other amino acid residues through techniques like site-directed mutagenesis and molecular modeling is fundamental to elucidating the mechanism of action and for the rational design of more selective and potent molecules.
2,3,3-Trimethyl-6-phenylmorpholine HCl as a Chemical Probe for Investigating Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. For a compound to be considered a high-quality chemical probe, it must exhibit high potency, selectivity for its target, and a well-characterized mechanism of action. There is currently no evidence to suggest that this compound has been developed or utilized as a chemical probe.
Application in Dissecting Signal Transduction Pathways
Theoretically, if this compound were a selective modulator of a specific receptor, it could be employed to dissect the downstream signal transduction pathways associated with that receptor. For instance, if it were a selective agonist or antagonist for a particular GPCR, researchers could use it to:
Activate or block the receptor and observe the subsequent changes in intracellular second messengers like cAMP or calcium.
Study the recruitment of downstream signaling proteins such as G proteins and β-arrestins.
Investigate the phosphorylation cascades and changes in gene expression that result from receptor modulation.
Without a known biological target and characterized activity, its application in this area remains purely speculative.
Use in Exploring Ligand-Target Networks
Chemical probes are invaluable tools in chemogenomics and chemical biology for exploring ligand-target networks. A selective probe can be used to:
Identify novel targets: By observing the phenotypic effects of the compound in cellular or animal models, researchers can infer its biological targets.
Map target engagement: Labeled versions of the probe could be used in techniques like affinity chromatography or photoaffinity labeling to isolate and identify its binding partners from complex biological samples.
Deorphanize receptors: A potent and selective ligand can help to identify the endogenous function of a previously uncharacterized "orphan" receptor.
As the biological targets and selectivity profile of this compound are unknown, it cannot currently be utilized for exploring ligand-target networks.
Future Directions and Emerging Research Areas for 2,3,3 Trimethyl 6 Phenylmorpholine Hcl
Development of Novel Chemical Probes and Research Tools Based on the Scaffold
The structural framework of 2,3,3-Trimethyl-6-phenylmorpholine (B13064948) HCl offers a versatile scaffold for the design of novel chemical probes. These tools are crucial for dissecting complex biological processes. nih.gov Future research is anticipated to leverage this morpholine (B109124) derivative to create tailored probes for exploring biological systems. The inherent physicochemical properties of the morpholine ring, such as its ability to modulate pharmacokinetic and pharmacodynamic profiles, make it an attractive starting point for such endeavors. acs.orgnih.govebi.ac.uk By strategically modifying the 2,3,3-trimethyl-6-phenylmorpholine scaffold, researchers can develop probes with high affinity and selectivity for specific biological targets, thereby enabling a deeper understanding of their functions and roles in disease. nih.gov
A key area of development will likely involve the synthesis of a diverse library of analogues based on the 2,3,3-Trimethyl-6-phenylmorpholine core structure. acs.orgnih.gov This approach, often referred to as scaffold hopping or the generation of systematic chemical diversity, allows for the exploration of structure-activity relationships (SAR). acs.orge3s-conferences.orgnih.govmdpi.com The insights gained from these studies can guide the rational design of more potent and selective molecules.
Advanced Spectroscopic and Biophysical Methods for Studying Ligand-Receptor Interactions in Real-Time
Understanding the dynamic interplay between a ligand and its receptor is fundamental to pharmacology. Future investigations into 2,3,3-Trimethyl-6-phenylmorpholine HCl will undoubtedly employ a suite of advanced spectroscopic and biophysical techniques to characterize its binding kinetics and conformational changes upon receptor engagement in real-time.
Spectroscopic methods such as fluorescence spectroscopy, surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for elucidating the intricacies of protein-ligand interactions. nih.govuni-luebeck.de These techniques can provide quantitative data on binding affinity, stoichiometry, and the kinetics of association and dissociation. nih.gov For instance, NMR can offer atomic-level insights into the binding mode and the conformational dynamics of both the ligand and the receptor. uni-luebeck.denih.gov
Table 1: Spectroscopic and Biophysical Methods for Ligand-Receptor Interaction Analysis
| Method | Information Provided |
|---|---|
| Fluorescence Spectroscopy | Binding affinity, conformational changes |
| Surface Plasmon Resonance (SPR) | Real-time kinetics (association/dissociation rates), binding affinity |
| Nuclear Magnetic Resonance (NMR) | Atomic-level structure of ligand-receptor complex, binding site identification, dynamics |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy), binding affinity, stoichiometry |
The integration of these experimental approaches with computational methods, such as molecular docking and molecular dynamics simulations, will provide a more comprehensive picture of the ligand-receptor interactions.
Integration of Multi-Omics Data with Structural and Computational Studies for Systems Chemical Biology
The era of "omics" has revolutionized our ability to study biological systems holistically. A systems chemical biology approach, which integrates multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with structural and computational studies, holds immense promise for understanding the broader biological impact of compounds like this compound. nih.govacs.orgnih.gov
By combining data from these different levels of biological organization, researchers can construct comprehensive models of how this morpholine derivative influences cellular networks and pathways. nih.govebi.ac.uk For example, transcriptomic and proteomic analyses can reveal changes in gene and protein expression patterns following treatment with the compound, while metabolomic studies can identify alterations in cellular metabolism.
This integrated approach can help to:
Identify novel biological targets.
Uncover mechanisms of action.
Predict potential off-target effects.
Stratify patient populations for personalized medicine.
The convergence of multi-omics, structural biology, and computational modeling will be instrumental in translating basic research findings into clinically relevant applications. nih.govacs.org
Exploration of New Synthetic Pathways for Complex Morpholine Derivatives with Defined Stereochemistry
The biological activity of chiral molecules is often highly dependent on their stereochemistry. acs.org Therefore, the development of new synthetic methodologies for the stereoselective synthesis of complex morpholine derivatives is a critical area of ongoing research. nih.govacs.orgnih.gov Future work in this area will likely focus on creating more efficient and versatile routes to enantiomerically pure morpholines with specific substitution patterns. bohrium.comacs.org
Recent advancements in catalysis, including the use of transition metals, have opened up new avenues for the construction of the morpholine ring with high levels of stereocontrol. nih.govnih.gov These methods allow for the synthesis of a wide range of substituted morpholines that were previously difficult to access. nih.govacs.org The ability to precisely control the three-dimensional arrangement of atoms in these molecules is essential for optimizing their interactions with biological targets. acs.orgnih.gov
Table 2: Key Strategies in Stereoselective Morpholine Synthesis
| Strategy | Description |
|---|---|
| Pd-catalyzed Carboamination | A key step involves the palladium-catalyzed coupling of an ethanolamine (B43304) derivative with an aryl or alkenyl halide to form the morpholine ring as a single stereoisomer. nih.gov |
| Intramolecular Reductive Etherification | This method is used for the stereoselective synthesis of C-substituted morpholine derivatives. acs.org |
The development of these novel synthetic pathways will not only facilitate the synthesis of this compound and its analogues but also contribute to the broader field of synthetic organic chemistry.
Contributions to Fundamental Understanding of GPCR Chemistry and Structural Biology
G protein-coupled receptors (GPCRs) represent one of the largest and most important families of drug targets. nih.govnih.gov Ligands containing the morpholine scaffold have been shown to interact with various receptors, including those in the central nervous system. acs.orgnih.gov Future research on this compound and related compounds could significantly contribute to our fundamental understanding of GPCR chemistry and structural biology. nih.gov
By studying how this specific morpholine derivative binds to and modulates the function of GPCRs, researchers can gain valuable insights into the molecular determinants of ligand recognition, receptor activation, and biased signaling. nih.govnih.govnih.gov High-resolution structural studies, such as X-ray crystallography and cryogenic electron microscopy (cryo-EM), of the compound in complex with its target receptor will be particularly informative. nih.gov
These studies can reveal the precise binding pocket, the key amino acid residues involved in the interaction, and the conformational changes that occur upon ligand binding. This information is invaluable for the design of new drugs with improved efficacy and selectivity. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 2,3,3-Trimethyl-6-phenylmorpholine HCl?
- Methodology :
- Synthesis : Use a multi-step approach involving THF as a solvent and triethylamine (Et3N) as a base to neutralize HCl byproducts. For example, phosphazene derivatives are synthesized by reacting tetrachloromonospirocyclotriphosphazenes with diamines in THF, followed by 3-day reaction monitoring via thin-layer chromatography (TLC) .
- Purification : Remove triethylammonium chloride salts via filtration, evaporate solvents, and isolate pure compounds using column chromatography with silica gel or alumina stationary phases .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR (where applicable) to verify molecular structure. For example, coupling constants (e.g., <sup>3</sup>JCP = 12.6 Hz) in phosphine oxide derivatives help confirm stereochemistry .
- X-ray Crystallography : Resolve crystal structures to validate bond angles and spatial arrangement .
- HPLC : Quantify purity using reverse-phase columns with UV detection, referencing pharmacopeial guidelines for impurity thresholds (e.g., EP/Ph. Eur. standards) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize byproducts during synthesis?
- Methodology :
- Experimental Design : Apply Box-Behnken or central composite designs to evaluate variables like solvent polarity, temperature, and molar ratios. For instance, a 3-factor design was used to optimize controlled-release formulations of verapamil HCl, with independent variables (e.g., polymer concentration) and responses (e.g., dissolution rate) .
- Statistical Analysis : Use ANOVA to identify significant factors and response surface modeling to predict optimal conditions .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for novel derivatives?
- Methodology :
- Cross-Validation : Compare experimental data with reference standards (e.g., EP impurities) and published coupling constants .
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm proton-proton correlations. For example, <sup>31</sup>P NMR can clarify phosphorus-containing intermediates .
Q. What strategies are recommended for impurity profiling and stability studies under varying conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat, humidity, and UV light, then analyze degradation products via LC-MS or GC-MS .
- Impurity Identification : Use high-resolution mass spectrometry (HRMS) and spiking experiments with reference standards (e.g., articaine derivatives) to trace impurity origins .
Q. How can computational models enhance experimental design for morpholine-based compounds?
- Methodology :
- Molecular Dynamics Simulations : Predict solubility and stability by modeling interactions between the compound and solvents (e.g., THF, methanol).
- Machine Learning : Train models on existing reaction datasets to predict optimal reaction pathways or byproduct formation, inspired by NLP-based models like BERT for data pattern recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
